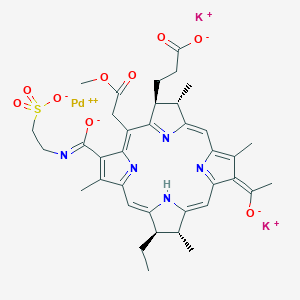

Padeliporfin dipotassium

説明

特性

CAS番号 |

698393-30-5 |

|---|---|

分子式 |

C37H41K2N5O9PdS |

分子量 |

916.4 g/mol |

IUPAC名 |

dipotassium;3-[(2S,3S,8Z,12R,13R)-13-ethyl-20-(2-methoxy-2-oxoethyl)-3,7,12,17-tetramethyl-8-(1-oxidoethylidene)-18-[C-oxido-N-(2-sulfonatoethyl)carbonimidoyl]-3,12,13,23-tetrahydro-2H-porphyrin-2-yl]propanoate;palladium(2+) |

InChI |

InChI=1S/C37H45N5O9S.2K.Pd/c1-8-22-17(2)25-16-30-33(21(6)43)19(4)27(40-30)14-26-18(3)23(9-10-31(44)45)35(41-26)24(13-32(46)51-7)36-34(37(47)38-11-12-52(48,49)50)20(5)28(42-36)15-29(22)39-25;;;/h14-18,22-23,39,43H,8-13H2,1-7H3,(H,38,47)(H,44,45)(H,48,49,50);;;/q;2*+1;+2/p-4/b25-16?,26-14?,29-15?,33-21-,36-24?;;;/t17-,18+,22-,23+;;;/m1.../s1 |

InChIキー |

WSHRPKCJIRMWRW-LYQWVMPRSA-J |

異性体SMILES |

CC[C@@H]1[C@H](C2=CC\3=NC(=C(/C3=C(\C)/[O-])C)C=C4[C@H]([C@@H](C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=NCCS(=O)(=O)[O-])[O-])CC(=O)OC)CCC(=O)[O-])C)C.[K+].[K+].[Pd+2] |

正規SMILES |

CCC1C(C2=CC3=NC(=C(C3=C(C)[O-])C)C=C4C(C(C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=NCCS(=O)(=O)[O-])[O-])CC(=O)OC)CCC(=O)[O-])C)C.[K+].[K+].[Pd+2] |

製品の起源 |

United States |

Molecular and Photophysical Principles of Padeliporfin Dipotassium

Light Absorption Characteristics and Spectral Properties

The efficacy of padeliporfin dipotassium (B57713) as a photosensitizer is intrinsically linked to its ability to absorb light, particularly in the near-infrared (NIR) region of the electromagnetic spectrum. patsnap.comnewdrugapprovals.org This characteristic is crucial for its application in photodynamic therapy, as NIR light has a greater capacity to penetrate biological tissues compared to light of shorter wavelengths. newdrugapprovals.org

Near-Infrared Absorption Wavelengths and Extinction Coefficients

Padeliporfin dipotassium exhibits a strong absorption peak in the near-infrared range, specifically at approximately 753 nm. patsnap.comdrugbank.com This specific absorption wavelength is a key feature, as it falls within the "optical therapeutic window" (typically 650-850 nm), where the absorption by endogenous chromophores like hemoglobin and water is minimized, allowing for deeper tissue penetration of the activating light. rsc.org

Bacteriochlorophyll (B101401) derivatives, such as padeliporfin, are noted for their very high extinction coefficients at these long wavelengths. newdrugapprovals.org The molar extinction coefficient (ε) for bacteriochlorophylls in the 760-780 nm range is reported to be in the order of (4-10) x 10⁴ M⁻¹cm⁻¹. newdrugapprovals.org One study reported an extinction coefficient (ε₇₄₇) of 1.3×10⁵ M⁻¹cm⁻¹ for a related compound in methanol. newdrugapprovals.org This high extinction coefficient signifies a strong probability of light absorption at the activating wavelength, which is a prerequisite for an efficient photodynamic response.

| Property | Value | Source(s) |

| Maximum Absorption Wavelength (λmax) | ~753 nm | patsnap.comdrugbank.com |

| Molar Extinction Coefficient (ε) at λmax | (4-10) x 10⁴ M⁻¹cm⁻¹ (for bacteriochlorophylls) | newdrugapprovals.org |

Excited State Dynamics and Energy Transfer Mechanisms

Upon absorption of a photon of light, the padeliporfin molecule transitions from its stable ground state to a short-lived, high-energy excited singlet state. patsnap.comresearchgate.net From this state, the molecule can undergo a critical process known as intersystem crossing to a more stable, but still reactive, excited triplet state. patsnap.comresearchgate.net This triplet state has a longer lifetime, which is essential for the subsequent energy transfer to molecular oxygen. researchgate.net

Intersystem Crossing Efficiency of Palladium-Coordinated Porphyrinoids

The presence of a heavy atom, such as palladium, within the porphyrinoid macrocycle of this compound significantly enhances the rate of intersystem crossing (ISC). newdrugapprovals.orgnih.gov This "heavy-atom effect" promotes the transition from the excited singlet state to the excited triplet state. newdrugapprovals.org A high intersystem crossing efficiency is a desirable characteristic for photosensitizers, as it leads to a higher population of the reactive triplet state molecules, which are necessary for the generation of cytotoxic species. nih.govresearchgate.net The replacement of the central magnesium atom found in natural bacteriochlorophyll with palladium markedly increases the ISC rate of the molecule. newdrugapprovals.org

Reactive Oxygen Species Generation

The primary mechanism of cytotoxicity induced by padeliporfin-mediated VTP is the generation of reactive oxygen species (ROS). nih.govdrugbank.com Once in the excited triplet state, the photosensitizer can interact with molecular oxygen present in the tissue through two main types of photochemical reactions. patsnap.comrsc.org

Singlet Oxygen Quantum Yield and Production Pathways

Factors Influencing Photodynamic Efficiency

The effectiveness of photodynamic therapy with this compound is contingent on several factors that modulate the phototoxic reaction. These include the properties of the photosensitizer, the light dose, and the tissue microenvironment. A crucial determinant of photodynamic efficiency is the availability of molecular oxygen.

Role of Oxygen Availability in Photoreaction Dynamics

The photodynamic action of this compound is fundamentally an oxygen-dependent process. rsc.org Upon activation by near-infrared light, the photosensitizer transitions to an excited triplet state. patsnap.com This excited state can then transfer its energy to ground-state molecular oxygen (triplet state), generating highly reactive singlet oxygen (¹O₂) in what is known as a Type II photochemical reaction. rsc.orgresearchgate.net Singlet oxygen is a potent cytotoxic agent that can induce cellular damage through the oxidation of lipids, proteins, and nucleic acids, ultimately leading to cell death via apoptosis or necrosis. patsnap.com

The concentration of available oxygen directly influences the quantum yield of singlet oxygen generation. rsc.org Higher oxygen concentrations lead to a more efficient production of singlet oxygen, thereby enhancing the therapeutic effect. rsc.org Conversely, a hypoxic (low oxygen) tumor microenvironment can significantly limit the efficacy of PDT. This is a critical consideration in cancer therapy, as many solid tumors exhibit regions of hypoxia.

The vascular-targeting nature of this compound is a key aspect of its mechanism. nih.govdrugbank.com Confined primarily within the tumor vasculature, its activation leads to rapid damage to the endothelial cells lining the blood vessels. nih.govpatsnap.com This causes vascular shutdown, leading to tumor ischemia and subsequent necrotic death of the tumor tissue. patsnap.commoh.gov.my This process is also oxygen-dependent, as the initial damage is mediated by ROS.

Table 1: Key Molecules in this compound Photodynamic Therapy

| Compound Name | Role in Photodynamic Therapy |

| This compound | Photosensitizer; absorbs light energy to initiate the photochemical reaction. nih.gov |

| Molecular Oxygen (O₂) ** | Essential substrate for the generation of reactive oxygen species. rsc.org |

| Singlet Oxygen (¹O₂) ** | Highly reactive cytotoxic species responsible for cellular damage. rsc.orgresearchgate.net |

| Superoxide (B77818) Radical (O₂⁻) | A reactive oxygen species contributing to oxidative stress. nih.govdrugbank.com |

| Hydroxyl Radical (•OH) | A highly reactive oxygen species contributing to cellular damage. nih.govdrugbank.com |

| Peroxynitrite (ONOO⁻) | A reactive nitrogen species that also contributes to cytotoxicity. drugbank.com |

Mechanism of Action in Targeted Biological Systems

Vascular-Targeted Photodynamic Action

The primary mechanism of padeliporfin dipotassium (B57713) revolves around its effects on the tumor vasculature. This targeted action is designed to be highly localized, minimizing damage to surrounding healthy tissues. newdrugapprovals.org

Intravascular Confinement and Minimal Extravasation of Padeliporfin Dipotassium

Following intravenous administration, this compound binds extensively to plasma proteins, particularly serum albumin. nih.govdrugbank.com This high protein binding, with approximately 99% of the compound bound to human plasma proteins, is a key factor in its confinement within the circulatory system. drugbank.comeuropa.eu Studies have shown that this compound exhibits minimal extravasation, meaning it does not significantly leak out of the blood vessels into the surrounding tumor tissue, even at high doses. nih.govnih.govdrugbank.com This intravascular confinement is crucial for its vascular-targeting mechanism. nih.gov

The volume of distribution (Vd) of this compound further supports its retention in the vasculature. In healthy individuals and patients with localized prostate cancer, the mean Vd has been observed to be low, ranging from 0.064 to 0.279 L/kg and 0.09 to 0.10 L/kg, respectively, indicating limited distribution into tissues outside the bloodstream. nih.gov

Photogeneration of Reactive Oxygen Species Within the Vasculature

This compound is activated by non-thermal laser light, typically at a wavelength of 753 nm. nih.goveuropa.eu This specific wavelength is used because it can penetrate tissues deeply. newdrugapprovals.org Upon activation, the photosensitizer absorbs the light energy and transfers it to molecular oxygen present in the blood. google.com This energy transfer results in the generation of highly reactive oxygen species (ROS), including superoxide (B77818) and hydroxyl radicals. nih.govdrugbank.com The generation of these cytotoxic ROS is confined to the vasculature due to the intravascular localization of this compound. nih.govdrugbank.com

Reactive Oxygen Species-Mediated Vascular Occlusion

The ROS generated within the blood vessels trigger a rapid cascade of events leading to vascular occlusion. drugbank.comeuropa.eu These reactive species cause immediate damage to the endothelial cells lining the blood vessels. patsnap.com This damage initiates a process that includes thrombosis (blood clot formation) and vasoconstriction (narrowing of the blood vessels). nih.govgoogle.com

A complex interplay of events contributes to this vascular shutdown. The ROS induce the release of nitric oxide, which initially causes transient vasodilation. drugbank.comeuropa.eu However, the rapid consumption of nitric oxide by the oxygen radicals leads to the formation of reactive nitrogen species (RNS), such as peroxynitrite, and triggers the release of the potent vasoconstrictor, endothelin-1. nih.govdrugbank.comeuropa.eu This, in combination with impaired red blood cell deformability and increased erythrocyte aggregability, leads to the formation of blood clots, ultimately occluding the tumor's blood supply. nih.goveuropa.eu Preclinical studies in animal models have demonstrated that this vascular occlusion can occur within minutes of light activation. nih.govdrugbank.com

Subsequent Necrosis of Targeted Tissue

The occlusion of the tumor's vasculature deprives the cancerous tissue of essential oxygen and nutrients, leading to its death through necrosis. google.comthno.org This process of coagulative necrosis effectively destroys the tumor from the inside out. google.com Magnetic Resonance Imaging (MRI) has shown evidence of necrosis in treated tumors as early as seven days post-treatment. europa.eu The targeted nature of the vascular shutdown helps to spare the surrounding healthy tissues and their functions. google.com

Cellular-Level Mechanisms of Action

While the primary mechanism of this compound is vascular-targeted, there is some evidence from preclinical data regarding its potential for direct cellular effects.

Direct Cellular Damage Pathways

Interactive Data Table: Key Pharmacokinetic Parameters of this compound

| Parameter | Value | Population |

| Protein Binding | 99% | Human Plasma |

| Volume of Distribution (Vd) | 0.064 - 0.279 L/kg | Healthy Men |

| Volume of Distribution (Vd) | 0.09 - 0.10 L/kg | Patients with Localized Prostate Cancer |

| Activating Wavelength | 753 nm | N/A |

Indirect Effects Mediated by Vascular Shutdown

This compound exerts its primary therapeutic effect not by direct cytotoxicity to tumor cells, but through a rapid and targeted disruption of the tumor's blood supply. drugbank.comnih.gov As a vascular-acting photosensitizer, it is designed to remain confined within the circulatory system following administration, with minimal leakage into the surrounding tumor tissue. drugbank.comnih.govwjgnet.com The mechanism is initiated when the compound is activated by near-infrared laser light at a specific wavelength (approximately 753 nm). nih.govpatsnap.com

This light activation triggers a photochemical reaction, generating highly reactive oxygen species (ROS), including hydroxyl and superoxide radicals, directly within the blood vessels supplying the tumor. drugbank.comnih.govresearchgate.net Concurrently, nitric oxide radicals are released, causing a brief vasodilation, which is quickly followed by the release of the potent vasoconstrictor, endothelin-1. drugbank.com The ROS rapidly react with the nitric oxide, forming reactive nitrogen species (RNS) such as peroxynitrite. drugbank.comnih.gov This cascade of events promotes intense arterial constriction. drugbank.comnih.gov

The generated ROS and RNS inflict significant damage on the endothelial cells lining the tumor vasculature. nih.govpatsnap.com This leads to a series of physiological events including impaired red blood cell deformability and increased erythrocyte aggregation, which culminates in the formation of blood clots. drugbank.comnih.gov The combination of acute vasoconstriction and intravascular clot formation results in the complete occlusion of the tumor's blood vessels, a phenomenon termed "vascular shutdown". drugbank.comnih.govwjgnet.com In preclinical animal models, this vascular occlusion of the entire tumor has been observed within minutes of treatment. drugbank.comnih.gov The subsequent lack of oxygen and nutrients (ischemia) leads to widespread tumor cell necrosis and ablation of the targeted lesion. wjgnet.compatsnap.com

| Event | Description | Key Mediators | Outcome |

|---|---|---|---|

| Light Activation | Padeliporfin within the vasculature is activated by laser light (753 nm). nih.gov | Laser Light | Initiation of photochemical reaction. nih.gov |

| Radical Generation | Generation of highly reactive oxygen species (ROS) and reactive nitrogen species (RNS). drugbank.comnih.gov | ROS (Hydroxyl, Superoxide), RNS (Peroxynitrite) | Damage to vascular endothelium. nih.govpatsnap.com |

| Vasoactive Response | Initial transient vasodilation followed by potent and sustained vasoconstriction. drugbank.com | Nitric Oxide, Endothelin-1 | Narrowing of tumor blood vessels. drugbank.com |

| Thrombosis | Formation of blood clots at the interface of the arterial supply. drugbank.comnih.gov | Aggregated Erythrocytes | Occlusion of blood flow. drugbank.comnih.gov |

| Vascular Shutdown | Complete occlusion of tumor vasculature. drugbank.comnih.gov | Combined effects of vasoconstriction and thrombosis. | Tumor ischemia and necrosis. wjgnet.compatsnap.com |

Immunological Responses to this compound VTP

Activation of Anti-Tumor Immune Responses in Preclinical Models

Preclinical studies have consistently demonstrated that the host's immune system plays a crucial role in the anticancer activity of padeliporfin VTP. google.com In various animal models, VTP has been shown to promote systemic antitumor protection, an effect that extends beyond the locally treated area. newdrugapprovals.orgnih.gov This systemic immunity is capable of targeting and inhibiting the growth of distant, untreated metastases, suggesting the induction of a durable and adaptive immune response. researchgate.net The immunological mechanisms involve the activation of both the cellular and humoral arms of the immune system. newdrugapprovals.orgnih.gov This activation is highlighted by the observation that VTP can potentiate the efficacy of systemic immunotherapies, such as checkpoint inhibitors, leading to enhanced tumor control. researchgate.netresearchgate.net The data from these preclinical models strongly suggest that the therapeutic benefit of padeliporfin VTP is a dual mechanism, combining acute vascular destruction with the subsequent generation of a potent anti-tumor immune response. researchgate.net

Cellular Immune Infiltrates Post-VTP in Preclinical Studies

Following padeliporfin VTP, preclinical murine models have shown favorable changes in the tumor microenvironment, characterized by the infiltration of immune cells. researchgate.net The therapy induces specific immunological changes within the treated tumors. nih.gov While detailed quantitative analyses are specific to individual studies, a consistent finding is the recruitment of key effector immune cells to the site of tumor destruction. researchgate.net Notably, studies have pointed to the involvement of cytotoxic T cells and memory T cells in the enhanced immune response following VTP. researchgate.net The presence of these cells is critical for recognizing and eliminating surviving cancer cells at the treatment site and for establishing long-term immunological memory against the tumor. researchgate.net

| Immunological Effect | Key Findings from Preclinical Studies | Implication |

|---|---|---|

| Immune Activation | VTP activates an anti-tumor immune response by releasing DAMPs. drugbank.comresearchgate.net | Converts the treated tumor into an in situ vaccine. researchgate.net |

| Systemic Immunity | Promotes long-lasting, systemic antitumor protection involving cellular and humoral components. newdrugapprovals.orgresearchgate.netnih.gov | Potential to control metastatic disease. researchgate.net |

| Cellular Infiltration | Leads to the recruitment of immune cells into the tumor microenvironment. researchgate.netnih.gov | Enhances local tumor control. |

| Key Immune Cells | Evidence suggests the involvement of cytotoxic T cells and memory T cells. researchgate.net | Direct killing of cancer cells and establishment of long-term immunity. researchgate.net |

Preclinical Research and Efficacy Studies

In Vitro Photodynamic Efficacy Assessments

The in vitro efficacy of padeliporfin dipotassium (B57713) has been established through a series of assessments in various cell culture models, focusing on its photodynamic effects and the underlying cellular mechanisms.

Cell Culture Models and Assay Methodologies

The photodynamic efficacy of padeliporfin has been investigated in various cancer cell lines, including those for prostate cancer. thno.org A common methodology involves incubating cancer cells with padeliporfin followed by exposure to a specific wavelength of light, typically near-infrared, to activate the compound. patsnap.com The resulting cytotoxicity is then quantified using standard assays that measure cell viability and death.

Evaluation of Cellular Singlet Oxygen Generation

Upon activation by light, padeliporfin transitions to an excited triplet state. patsnap.com This excited state transfers energy to molecular oxygen, generating highly reactive oxygen species (ROS), most notably singlet oxygen (¹O₂). patsnap.comnih.gov The generation of these cytotoxic species is a cornerstone of photodynamic therapy. nih.gov Studies have utilized probes like 1,3-diphenylisobenzofuran (B146845) (DPBF) to quantify singlet oxygen production, confirming that padeliporfin efficiently generates singlet oxygen upon photoirradiation. The production of ROS, including singlet oxygen, hydroxyl radicals, and superoxide (B77818) radicals, is the primary mechanism of its cytotoxic action. nih.govpatsnap.com

Mechanistic Investigations at the Cellular Level

The cellular mechanisms triggered by padeliporfin-mediated VTP are multifaceted. The generated ROS directly damage cellular components such as lipids, proteins, and nucleic acids, leading to oxidative stress that can induce apoptosis or necrosis. patsnap.com A key aspect of padeliporfin's mechanism is its vascular-targeting nature. drugbank.com It primarily remains within the vasculature, and upon light activation, it damages the endothelial cells lining the blood vessels. patsnap.comdrugbank.com This leads to vascular shutdown, causing local hypoxia and subsequent tumor cell necrosis. nih.govpatsnap.com The rapid consumption of nitric oxide by oxygen radicals results in the formation of reactive nitrogen species (RNS), such as peroxynitrite, which contributes to arterial constriction and further enhances the vascular shutdown. nih.gov This process ultimately leads to the occlusion of the tumor vasculature. nih.govdrugbank.com

In Vivo Efficacy in Animal Models

Preclinical in vivo studies have been crucial in demonstrating the therapeutic potential of padeliporfin dipotassium in a more complex biological system, providing insights into its efficacy in reducing tumor growth.

Orthotopic and Xenograft Tumor Models

To mimic the human disease state as closely as possible, preclinical studies have utilized both orthotopic and subcutaneous xenograft tumor models. google.comlidebiotech.com Orthotopic models, where human cancer cells are implanted into the corresponding organ in an animal model (e.g., prostate cancer cells into the mouse prostate), provide a clinically relevant tumor microenvironment. nih.govepo-berlin.comcriver.com Xenograft models, where human tumor cells are injected subcutaneously, are also commonly used. google.com For instance, LNCaP-AR and VCaP human prostate cancer cell lines have been used to establish subcutaneous tumors in mice to study the effects of padeliporfin VTP. google.com These models have been instrumental in evaluating tumor response to the therapy. lidebiotech.comcriver.com

Assessment of Tumor Volume Reduction and Growth Delay

In various animal models, padeliporfin-mediated VTP has demonstrated significant efficacy in reducing tumor volume and delaying tumor growth. ontosight.aithno.org Preclinical studies in animal models have shown that padeliporfin-mediated photosensitization leads to the occlusion of the entire tumor vasculature within minutes of treatment. drugbank.comnih.gov In a study using mice with LNCaP-AR tumors, a combination of VTP with an androgen deprivation therapy agent showed a more significant suppression of tumor growth compared to either treatment alone. google.com Dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI) has been used to assess the vascular effects of the treatment, showing a drastic decrease in blood flow and vascular shutdown in the treated tumor regions immediately after therapy. thno.org

Below is a data table summarizing representative findings from a preclinical study on tumor growth inhibition.

| Treatment Group | Number of Animals (n) | Mean Tumor Volume (mm³) at Endpoint | Statistical Significance (p-value) |

| Control | 14 | 1200 | - |

| Degarelix only | 14 | 800 | < 0.0001 (vs. combination) |

| VTP only | 17 | 750 | < 0.0001 (vs. combination) |

| Degarelix + VTP | 16 | 300 | < 0.0001 (vs. control, Degarelix, or VTP) |

This table is a representative example based on findings reported in a study on LNCaP-AR tumors in mice. google.com

Histopathological Analysis of Necrotic Zones

Preclinical studies have consistently demonstrated that Padeliporfin-VTP induces well-defined and extensive necrotic zones within treated tumors. Histopathological examination of these areas reveals specific and characteristic tissue changes. Following VTP, the targeted tumor tissue undergoes coagulative necrosis. This is often accompanied by hemorrhage, edema, and significant vascular congestion within the tumor and in the immediate surrounding tissue, typically within a 1-2 mm radius of the treated margin.

A key feature observed in histopathological analyses is the sharp demarcation between the necrotic zone and the surrounding viable tissue. Studies in murine models have shown that while the tumor and its immediate vasculature are destroyed, normal tissues located at a greater distance, even if exposed to the same treatment protocol, remain viable and structurally intact.

In a study involving patients with localized prostate cancer, biopsies taken six months after Padeliporfin-VTP revealed sharply demarcated hyaline fibrotic scars. Within these scars, rare atrophic glands were observed, sometimes reduced to corpora amylacea surrounded by large multinuclear macrophages. Evidence of mild chronic inflammation and the presence of hemosiderin, a breakdown product of hemoglobin, were also noted, indicative of previous hemorrhage. A crucial finding from these analyses is that when residual cancer was present in the treated lobe, it was consistently located outside the fibrotic scar, suggesting complete ablation of the carcinoma within the targeted area. This clear delineation simplifies the histopathological interpretation of post-treatment biopsies compared to other therapies like radiotherapy or hormone therapy.

Survival Studies in Preclinical Tumor Models

The efficacy of Padeliporfin-VTP in improving survival and delaying tumor progression has been evaluated in various preclinical tumor models. These studies provide a quantitative basis for the antitumor activity of this therapeutic approach.

Further preclinical investigations have explored the combination of Padeliporfin-VTP with other treatment modalities. For instance, combining fractionated radiotherapy with Padeliporfin-VTP in a prostate cancer model led to a significantly longer survival to the tumor regrowth endpoint compared to either treatment alone. nih.gov Specifically, the sequential combination of radiotherapy and 7 mg/kg of WST-11 resulted in the most significant tumor growth delay, with one animal in the study being completely cured. nih.gov

| Preclinical Model | Treatment Group | Endpoint | Outcome | Citation |

| TRAMP-C1 Mouse Allograft | Padeliporfin (WST11) VTP (9 mg/kg) | Survival to tumor size of 400 mm³ | Enhanced survival compared to untreated control | researchgate.net |

| TRAMP-C1 Mouse Allograft | Sequential Fractionated Radiotherapy + Padeliporfin (WST11) VTP (7 mg/kg) | Survival to tumor regrowth endpoint of 400 mm³ | Significantly improved survival compared to either monotherapy | nih.gov |

| Myc-Cap & TRAMP C2 Mouse Models | Padeliporfin (WST11) VTP + anti-CSF1R | Overall Survival | Improved overall survival compared to VTP alone | tandfonline.com |

Evaluation of Functional Preservation in Adjacent Tissues

A significant advantage of Padeliporfin-VTP highlighted in preclinical research is its ability to selectively destroy tumor tissue while preserving the function and integrity of adjacent healthy structures. researchgate.net This selectivity is largely attributed to the drug's vascular-targeting mechanism and its rapid clearance from the circulation, which confines the photodynamic effect primarily to the illuminated tumor vasculature.

Studies in various animal models have demonstrated the preservation of critical structures near the treatment zone. For example, in a swine model, Padeliporfin-VTP induced areas of ablation in the normal pancreatic parenchyma while sparing the superior mesenteric artery and other major nearby structures. mdpi.com Histopathological findings showed that any changes in the artery were minor and consistent with the mechanical impact of the procedure, with the surrounding tissues and downstream organs remaining largely within normal ranges. mdpi.com

Preclinical Pharmacokinetics and Biodistribution

The pharmacokinetic and biodistribution profile of this compound is central to its mechanism of action as a vascular-targeting agent. Preclinical studies in animal models have characterized its rapid systemic clearance, limited tissue distribution, and high protein binding.

Systemic Clearance Rates in Animal Models

Padeliporfin is characterized by its very rapid clearance from the systemic circulation in animal models. This fast clearance is a key feature that minimizes skin photosensitivity and confines the therapeutic window to a short period after administration.

In healthy mice, following an intravenous bolus injection, Padeliporfin is eliminated from circulation in a single-step process with a half-life of approximately 1.65 minutes. nih.gov The rate of clearance in these animals has been measured at 0.89 mL/min. nih.gov Pharmacokinetic studies in healthy rats have shown a slightly longer half-life of 7.5 minutes after a 20-minute intravenous infusion of a 10 mg/kg dose. nih.gov

The presence of a tumor can slightly alter the clearance kinetics. In tumor-bearing mice, the elimination of a related compound, padoporfin, was observed to be a two-step process, with alpha and beta half-lives of 2 minutes and 1.3 hours, respectively, which is longer than in healthy animals. nih.gov

| Animal Model | Condition | Pharmacokinetic Parameter | Value | Citation |

| Mouse | Healthy | Half-life (t½) | 1.65 min | nih.gov |

| Mouse | Healthy | Clearance Rate | 0.89 mL/min | nih.gov |

| Mouse | Healthy | Apparent Volume of Distribution | 2.12 mL | nih.gov |

| Rat | Healthy | Half-life (t½) | 7.5 min | nih.gov |

Tissue Distribution and Vascular Retention Characteristics

Consistent with its design as a vascular-targeting agent, Padeliporfin exhibits minimal extravasation from the blood vessels and remains largely confined to the circulation. researchgate.netnih.gov This characteristic ensures that the reactive oxygen species generated upon light activation are primarily contained within the vasculature, leading to the targeted destruction of the tumor's blood supply rather than direct killing of tumor cells. researchgate.net

Biodistribution studies in mice indicate that Padeliporfin is rapidly cleared, with the liver being the primary organ of accumulation and clearance. researchgate.netscispace.com One study noted a hepatic clearance half-life of 20 minutes. researchgate.net There is minor and transient accumulation in the lungs, kidney, and spleen, with little to no intermediary accumulation in other tissues. researchgate.net As soon as one hour after injection, the compound has been observed to be nearly cleared from the mouse body. researchgate.netscispace.com This distribution pattern, with high initial concentration in the blood followed by rapid hepatic clearance, is a hallmark of its in vivo behavior. The limited distribution to non-target tissues is a key factor in the favorable safety profile of Padeliporfin-VTP.

Protein Binding Profile (e.g., Serum Albumin Interaction)

This compound exhibits a high degree of binding to plasma proteins, particularly serum albumin. researchgate.net In vitro studies have shown that it is approximately 99% bound to human plasma proteins. researchgate.net This strong interaction with albumin is crucial for its vascular confinement and pharmacokinetic properties. The binding to serum albumin is thought to mediate its cellular uptake, clearance, and phototoxicity. researchgate.netscispace.com

Further detailed analysis of its binding profile reveals a preference for high-density proteins, which include serum albumin. In contrast to other photosensitizers, Padeliporfin binds poorly to low-level density lipoproteins (LDL) and high-density lipoproteins (HDL). nih.gov One study quantified this distribution, showing that Padeliporfin binds primarily to high-density proteins (approximately 80%), with much lower binding to LDL (5%) and HDL (15%). nih.gov This specific protein binding profile contributes to its rapid clearance and its function as an efficient vascular-targeted photosensitizer.

Metabolism and Elimination Pathways in Preclinical Systems

Preclinical research into the pharmacokinetics of this compound reveals a profile characterized by minimal metabolic alteration and rapid elimination from the circulatory system. Studies across various animal models consistently demonstrate that the compound is cleared quickly, primarily through the hepatic system, with insignificant biotransformation.

In vitro investigations using human liver microsomes and S9 fractions have shown that padeliporfin undergoes very little metabolism. drugbank.comeuropa.eu In these studies, no metabolites of padeliporfin were identified. europa.eu While no in vivo studies using radiolabelled padeliporfin have been conducted to definitively track all potential metabolic pathways, the existing evidence suggests that biotransformation is not a significant route of clearance for this compound. europa.eu Further supporting its limited interaction with metabolic systems, in vitro studies indicate that padeliporfin is unlikely to be a substrate for a range of hepatic uptake transporters, including OATP1B1, OATP1B3, OCT1, P-gp, BCRP, MRP2, or BSEP. europa.eu

The elimination of padeliporfin from the body is rapid and predominantly occurs via the liver. researchgate.net While the primary route of excretion is suspected to be through feces, urinary excretion has been found to be minimal. drugbank.comnih.gov The compound's tendency to remain within the vasculature, facilitated by its high (99%) binding to plasma proteins like serum albumin, contributes to its pharmacokinetic profile. drugbank.comeuropa.eu

Pharmacokinetic parameters have been detailed in several preclinical species, highlighting the rapid clearance. In mice, following an intravenous bolus injection, padeliporfin (also known as WST11) was cleared from the circulation with a half-life of 1.65 minutes. researchgate.netnih.gov Biodistribution analysis in mice pointed to hepatic clearance with a half-life of 20 minutes, and the compound was almost entirely cleared from the body within one hour of injection. researchgate.netscispace.com Studies in rats showed a slightly longer clearance time, with a reported half-life of 7.5 minutes after a 20-minute infusion. researchgate.netnih.gov Other research in rats provided more varied half-life data depending on the dose. arvojournals.orgnewdrugapprovals.org In canines, circulating padeliporfin also decreased quickly, becoming undetectable within 24 hours post-administration. researchgate.net

The following tables summarize the key findings from preclinical studies on the metabolism and elimination of padeliporfin.

Table 1: Summary of Metabolism Findings for Padeliporfin

| System | Finding | Reference |

|---|---|---|

| In Vitro (Human Liver Microsomes & S9 Fractions) | Minimal metabolism observed. | drugbank.comeuropa.eu |

| In Vitro (Human Liver Microsomes & S9 Fractions) | No metabolites were identified. | europa.eu |

Table 2: Elimination Pharmacokinetics of Padeliporfin in Preclinical Models

| Species | Key Finding | Half-Life (t½) | Primary Clearance Organ | Reference |

|---|---|---|---|---|

| Mouse | Rapid clearance from circulation. | 1.65 min | Liver | researchgate.netnih.gov |

| Rat | Rapid clearance post-infusion. | 7.5 min | Liver | researchgate.netnih.gov |

| Rat | Dose-dependent clearance. | 0.37 - 2.65 hours | Liver | arvojournals.orgnewdrugapprovals.org |

| Canine | Rapid decrease in circulation, undetectable by 24h. | Not specified | Liver (Implied) | researchgate.net |

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Padeliporfin |

| WST11 |

| Pd-bacteriopheophorbide |

| TOOKAD |

| WST09 |

| Serum albumin |

| Potassium |

| Oxygen |

| Superoxide radical |

| Hydroxyl radical |

| Nitric oxide |

| Peroxynitrite |

| Endothelin-1 |

| OATP1B1 |

| OATP1B3 |

| OCT1 |

| P-gp |

| BCRP |

| MRP2 |

Advanced Research in Padeliporfin Dipotassium Delivery and Enhancement

Nanotechnology Approaches for Enhanced Delivery

The application of nanotechnology in drug delivery has opened new avenues for improving the therapeutic index of photosensitizers like padeliporfin dipotassium (B57713). jddtonline.info Nanocarriers can protect the photosensitizer from degradation, improve its solubility, and facilitate targeted delivery to tumor tissues. frontiersin.orgmdpi.com

Padeliporfin Dipotassium Encapsulation in Nanocarriers

Encapsulating photosensitizers within nanoparticles offers several advantages, including protection from enzymatic degradation and improved biodistribution. mdpi.comnih.gov While specific research on the encapsulation of this compound is emerging, studies with other photosensitizers like methylene (B1212753) blue have demonstrated that encapsulation in polyacrylamide-based nanoparticles can shield the molecule from reduction by enzymes, thereby preserving its photoactive form for effective photodynamic therapy. nih.gov This approach allows for the concentrated packaging of the photosensitizer, potentially leading to enhanced therapeutic efficacy. nih.gov

The efficiency of drug encapsulation can vary significantly depending on the type of nanocarrier used. Different nanocarriers, such as polymeric nanoparticles, liposomes, and solid lipid nanoparticles, exhibit different loading capacities and release kinetics. nih.govresearchgate.net

Surface Modification of Nanomaterials for Targeted Delivery

Surface modification of nanocarriers is a key strategy to achieve targeted drug delivery, which can enhance the accumulation of the photosensitizer in the desired tissue while minimizing off-target effects. researchgate.netmdpi.comrroij.com This is often achieved by attaching specific targeting ligands, such as antibodies, peptides, or small molecules, to the nanoparticle surface. frontiersin.orgrroij.com These ligands can recognize and bind to receptors that are overexpressed on cancer cells or tumor vasculature. frontiersin.org

Common surface modification techniques include:

PEGylation: The attachment of polyethylene (B3416737) glycol (PEG) to the nanoparticle surface can increase its circulation time in the bloodstream by reducing clearance by the immune system. rroij.comnih.gov

Ligand Attachment: Conjugating specific ligands allows for active targeting of cancer cells. rroij.com

Charge Modification: Altering the surface charge can influence how nanoparticles interact with cells, potentially enhancing cellular uptake. rroij.com

These modifications aim to improve the nanoparticle's stability, biocompatibility, and targeting specificity. frontiersin.org

Impact of Nanoconjugates on Singlet Oxygen Generation Efficiency

The primary mechanism of photodynamic therapy involves the generation of cytotoxic singlet oxygen (¹O₂) by the photosensitizer upon light activation. nih.govresearchgate.net The efficiency of singlet oxygen generation can be influenced by the photosensitizer's environment. The incorporation of photosensitizers into nanoconjugates, such as those involving conjugated polymers or metallic nanoparticles, has been shown to enhance singlet oxygen production. researchgate.netrsc.org This enhancement can occur through effective energy transfer from the nanoparticle to the photosensitizer. rsc.org

Research has also explored platforms that can generate other reactive oxygen species, such as hydroxyl radicals, particularly in hypoxic tumor environments where singlet oxygen production is limited. nih.gov For instance, a bacterioferritin-based nanoconstruct loaded with a photosensitizer and iron was shown to produce both singlet oxygen and Fenton-reactive iron upon light irradiation, leading to enhanced cell killing. nih.gov

Drug Delivery Systems and Advanced Illumination Techniques

The effectiveness of this compound-mediated VTP is critically dependent on the precise delivery of light to the target tissue. nih.govuu.nl Innovations in light delivery and image-guidance are crucial for optimizing treatment outcomes.

Fiber Optic Light Delivery Optimization

Light for VTP is typically delivered interstitially via flexible optical fibers. uu.nlgoogle.com Optimizing the light distribution within the target tissue is essential for ensuring complete and uniform tumor ablation. nih.gov Computer simulations and models based on the optical properties of the tissue are used to plan the optimal placement and number of fibers. nih.gov

The geometry of the fiber tip significantly affects the light distribution. For example, cylindrical diffusers can treat larger volumes of tissue more uniformly compared to cleaved fibers. nih.gov Research has focused on determining the optimal interfiber separation to ensure adequate overlap of the necrotic zones. nih.gov

Integration with Image-Guided Delivery Modalities (e.g., Robotics, CT Guidance in preclinical settings)

To enhance the precision of treatment, VTP is increasingly integrated with advanced imaging and robotic systems. nih.govopenaccessjournals.comnih.gov Image-guided robotic systems can assist in the precise placement of optical fibers within the tumor. nih.gov These systems can utilize real-time imaging modalities like computed tomography (CT) or magnetic resonance imaging (MRI) to guide the intervention. nih.govopenaccessjournals.com

In preclinical settings, MRI-compatible robotic devices have been developed for precise targeting of the prostate. openaccessjournals.comnih.gov These robots can be operated remotely, allowing for accurate needle placement based on image feedback. nih.gov The integration of preoperative imaging, such as positron emission tomography (PET), with intraoperative CT can provide both functional and anatomical guidance for the procedure. nih.gov This combination of robotics and advanced imaging aims to reduce human error and improve the accuracy of light delivery, ultimately leading to better therapeutic outcomes. nih.gov

Combination Therapeutic Strategies Preclinical

Padeliporfin Dipotassium (B57713) VTP in Combination with Conventional Therapies

The integration of Padeliporfin VTP with established cancer therapies, such as chemotherapy, represents a key area of preclinical investigation. The goal is to leverage the distinct mechanisms of action to achieve a more potent and durable anti-cancer effect.

Sequential and Concurrent Combination Studies in Preclinical Models

Preclinical studies have explored combining Padeliporfin VTP with chemotherapy in various cancer models. One significant study evaluated the combination of VTP with the chemotherapeutic agent gemcitabine (B846) in a urothelial cancer model. aacrjournals.org In this research, investigators used an ovalbumin-expressing MB49 bladder tumor model to assess the therapeutic effects of VTP, gemcitabine, or a combination of both. aacrjournals.org Another strategy that has been explored in preclinical models to improve the efficacy of photodynamic therapy is the combination with anti-angiogenic drugs. mdpi.com Furthermore, a patent has described a method for treating prostate cancer through the combination of a bacteriochlorophyll (B101401) derivative like Padeliporfin with an androgen-deprivation therapy (ADT) agent, followed by VTP. google.com

In a different approach, researchers investigated the use of a dual-photosensitizer PDT strategy in a pigmented melanoma model. mdpi.com This involved combining a cellular-targeted photosensitizer with a vascular-targeted one, such as WST11 (Padeliporfin), to broaden the therapeutic attack against the tumor. mdpi.com

Assessment of Synergistic Anti-Tumor Effects

In the pigmented melanoma model, the dual-agent PDT approach, which combines cellular and vascular damage, was more effective than single-agent PDT. mdpi.com The study demonstrated that this combination strategy could achieve full-depth eradication of the tumor tissue. mdpi.com

Interactive Table: Preclinical Combination of Padeliporfin VTP with Conventional Therapies

| Tumor Model | Combination Agent | Key Findings | Reference |

| Urothelial Carcinoma (MB49) | Gemcitabine | Statistically significant local tumor control, prevention of lung metastasis, and improved overall survival compared to either monotherapy. | aacrjournals.org |

| Pigmented Melanoma | Dual-Photosensitizer PDT | Improved therapeutic response and complete tumor eradication compared to single-agent PDT. | mdpi.com |

| Prostate Cancer | Androgen-Deprivation Therapy (ADT) | Proposed as a combination therapy method to improve VTP efficacy. | google.com |

Exploration of Immunomodulatory Combinations in Preclinical Settings

A significant focus of preclinical research is the combination of Padeliporfin VTP with immunotherapy to leverage the immune response triggered by VTP-induced immunogenic cell death. impactbiotech.comtandfonline.com The destruction of tumor vasculature and subsequent tumor necrosis can release tumor antigens and damage-associated molecular patterns (DAMPs), priming the immune system to recognize and attack cancer cells. tandfonline.comdrugbank.combohrium.com

Preclinical studies are actively exploring the potential of combining Padeliporfin VTP with various immunomodulatory drugs, including anti-PDL1 and other checkpoint inhibitors, to amplify this immune activation and potentially induce systemic, long-lasting anti-tumor effects. impactbiotech.comfrontiersin.org

Another preclinical study in a urothelial carcinoma mouse model demonstrated that combining VTP with an anti-cytotoxic T-lymphocyte-associated antigen 4 (CTLA-4) antibody was highly effective. researchgate.net Furthermore, mice that had been successfully treated with this combination therapy did not experience tumor growth after being re-challenged with tumors, suggesting the development of a durable, systemic anti-tumor immune memory. researchgate.net

Interactive Table: Preclinical Immunomodulatory Combinations with Padeliporfin VTP

| Tumor Model | Immunomodulatory Agent | Mechanism/Rationale | Key Outcomes | Reference |

| Prostate Cancer (Myc-Cap, TRAMP C2) | Anti-CSF1R Antibody | Depletes immunosuppressive myeloid cells (MDSCs, TAMs) that infiltrate the tumor post-VTP. | Decreased MDSCs and M2 macrophages, increased CD8+ T cell infiltration, decreased tumor growth, improved overall survival. | tandfonline.com |

| Urothelial Carcinoma | Anti-CTLA-4 Antibody | Blocks inhibitory immune checkpoint to enhance T-cell response. | Effective tumor control; surviving mice rejected tumor re-challenge, indicating immune memory. | researchgate.net |

| Various Cancers | Anti-PDL1/Checkpoint Inhibitors | Harness the VTP-induced immune response to achieve systemic anti-tumor effects and treat remote tumors. | Explored as a promising strategy to regress remote tumors. | impactbiotech.com |

Comparative Academic Analyses

Comparison of Padeliporfin Dipotassium (B57713) with Other Photosensitizer Classes

Padeliporfin dipotassium, a second-generation photosensitizer, is a water-soluble palladium-substituted bacteriochlorophyll (B101401) derivative. pharmaceutical-technology.compharmaceutical-technology.com Its classification as a bacteriochlorin (B1244331) places it within the broader family of tetrapyrrole compounds, which are foundational to the field of photodynamic therapy (PDT). nih.govresearchgate.net The efficacy and clinical utility of photosensitizers are largely determined by their chemical structure, which dictates their photophysical properties and biological interactions.

Tetrapyrroles are a class of chemical compounds characterized by four pyrrole (B145914) rings linked by methine bridges, forming a macrocyclic structure. nih.gov This family includes several distinct subclasses used as photosensitizers in PDT, primarily porphyrins, chlorins, and bacteriochlorins. researchgate.net The distinction between these subclasses lies in the reduction level of the pyrrole rings within the macrocycle. nih.govmdpi.com

Porphyrins : These are the parent compounds of the tetrapyrrole family, featuring a fully conjugated aromatic macrocycle. mdpi.comresearchgate.net This structure results in a characteristic strong absorption band in the Soret band (around 400 nm) and weaker Q-bands in the longer wavelength region (typically 620-630 nm). mdpi.comnih.gov Hematoporphyrin (B191378) derivative (HpD) and Photofrin® are first-generation photosensitizers based on the porphyrin structure. rsc.org

Chlorins : Chlorins are dihydroporphyrins, meaning one of the four pyrrole rings is reduced (saturated). nih.govmdpi.com This partial saturation disrupts the macrocycle's symmetry, leading to a significantly more intense absorption band at longer wavelengths (around 640-690 nm) compared to porphyrins. nih.govnih.gov This red-light absorption is a key advantage, as light at these wavelengths can penetrate deeper into biological tissues. researchgate.net

Bacteriochlorins : These compounds are tetrahydroporphyrins, with two reduced pyrrole rings located opposite each other in the macrocycle. nih.gov This further modification shifts the main absorption peak to even longer wavelengths, typically in the near-infrared (NIR) region between 700 and 800 nm. nih.govnih.gov Padeliporfin is a bacteriochlorin derivative with a strong absorption peak around 753 nm. nih.govurotoday.com The ability to be activated by NIR light provides a significant advantage for treating larger or deeper tumors due to the enhanced tissue penetration of light at these wavelengths. researchgate.netnih.gov

The structural and photophysical differences between these classes are fundamental to their performance in PDT. A general trend observed is that as the degree of pyrrole ring reduction increases from porphyrin to chlorin (B1196114) to bacteriochlorin, the primary long-wavelength absorption peak shifts to the red and near-infrared, and its intensity increases. nih.gov

| Feature | Porphyrins | Chlorins | Bacteriochlorins (e.g., Padeliporfin) |

| Structure | Fully aromatic tetrapyrrole macrocycle | One reduced pyrrole ring (dihydroporphyrin) | Two reduced pyrrole rings (tetrahydroporphyrin) |

| Primary Long-Wavelength Absorption (λmax) | ~630 nm | ~640-690 nm | ~700-800 nm |

| Tissue Penetration of Activating Light | Lower | Moderate | Higher |

| Example | Photofrin® | meta-tetra(hydroxyphenyl)chlorin (mTHPC) | This compound |

In preclinical studies, this compound has demonstrated several distinct advantages and some inherent limitations when compared with other photosensitizer classes like porphyrins and chlorins.

Distinct Advantages:

Deep Tissue Penetration : As a bacteriochlorin, Padeliporfin's strong absorbance in the near-infrared spectrum (around 753 nm) is a primary advantage. nih.govurotoday.com Light at this wavelength penetrates significantly deeper into tissue than the red light used to activate porphyrins and most chlorins, allowing for the treatment of more substantial tumor volumes. nih.gov

Vascular-Targeting Mechanism : Preclinical studies have established that Padeliporfin functions as a vascular-targeting agent. nih.govdrugbank.com Following intravenous administration, it binds to serum albumin and remains largely confined to the bloodstream with minimal extravasation into surrounding tissues. drugbank.commdpi.com Upon light activation, it generates reactive oxygen species (ROS) that rapidly induce damage to the tumor's vascular endothelium, leading to vascular occlusion, stasis, and subsequent tumor necrosis due to oxygen and nutrient deprivation. drugbank.commdpi.com This mechanism is distinct from many other photosensitizers that rely on cellular uptake and accumulation within the tumor cells themselves. Preclinical animal models showed that Padeliporfin-mediated photosensitization leads to the occlusion of the entire tumor vasculature within minutes of treatment. nih.govdrugbank.com

Rapid Pharmacokinetics : Padeliporfin is characterized by rapid clearance from the body. nih.gov In preclinical models, it has a short plasma half-life. nih.gov This rapid clearance is a significant advantage as it minimizes the period of generalized skin photosensitivity, a common and problematic side effect associated with first-generation photosensitizers that can persist for weeks. europa.eu

High Quantum Yield : Tetrapyrrole-based photosensitizers, including bacteriochlorins, generally exhibit a substantial triplet quantum yield, which leads to efficient production of cytotoxic reactive oxygen species upon irradiation. nih.gov

Limitations in Preclinical Contexts:

Dependence on Vascularity : The vascular-targeting mechanism of action implies that the efficacy of Padeliporfin-VTP is dependent on the presence of a sufficiently dense tumor neovasculature. Its effectiveness in poorly vascularized or avascular tumors may be limited compared to photosensitizers that act via direct cellular uptake.

Oxygen Requirement : Like all Type II photodynamic processes, the generation of singlet oxygen by activated Padeliporfin is dependent on the presence of molecular oxygen. mdpi.com The rapid vascular shutdown induced by the treatment itself can lead to hypoxia, potentially limiting the propagation of the photodynamic effect beyond the initial vascular damage. The therapeutic window is therefore critically dependent on the timing between drug administration and light application.

Emerging Research Directions and Future Perspectives

Investigational Applications Beyond Oncology (Preclinical)

While padeliporfin-based vascular-targeted photodynamic therapy (VTP) has been primarily studied in the context of cancer, preclinical research is beginning to uncover its potential in other medical fields. drugbank.commdpi.comnih.gov These investigations are still in the early stages but suggest a broader therapeutic window for this class of photosensitizers.

Ocular Applications: Preclinical studies have explored the use of padeliporfin for degenerative myopia and choroidal neovascularization, although development for the latter has been suspended. springer.com The principle of VTP, which selectively destroys abnormal vasculature, is being investigated as a potential treatment for these eye conditions. drugbank.comnih.gov

Antimicrobial Applications: The core mechanism of photodynamic therapy, the generation of reactive oxygen species (ROS) to induce cell death, is not limited to cancer cells. newdrugapprovals.orgmdpi.com Porphyrin derivatives, the class of molecules to which padeliporfin belongs, have been investigated for their ability to inactivate pathogenic microorganisms. researchgate.net This opens up the possibility of using padeliporfin-based PDT for antimicrobial purposes, a field known as photodynamic antimicrobial chemotherapy (PACT). researchgate.net

Novel Chemical Modifications and Derivatives

Researchers are actively pursuing the synthesis of new derivatives of bacteriochlorophyll (B101401), the parent molecule of padeliporfin, to enhance its therapeutic properties. researchgate.netspiedigitallibrary.org The goal of these modifications is to improve the physicochemical characteristics of the compounds, such as water solubility and tumor accumulation, and to refine their photodynamic activity. researchgate.netresearchgate.net

Modifications often focus on the peripheral substituents of the bacteriochlorin (B1244331) macrocycle. newdrugapprovals.org For instance, the introduction of hydrophilic groups, such as the negatively charged sulfoethyl amide group in padeliporfin (WST11), significantly increases water solubility. researchgate.netweizmann.ac.il This modification allows for intravenous administration without the need for special delivery vehicles. researchgate.net

Other strategies include:

Conjugation with targeting moieties: Linking bacteriochlorophyll derivatives to cell-specific ligands like amino acids, peptides, or proteins can enhance their accumulation at the target site. google.com

Metal substitution: The central magnesium atom of the natural bacteriochlorophyll can be replaced with other metals, such as palladium in padeliporfin, to modulate the photophysical and photochemical properties of the molecule. newdrugapprovals.org

Synthesis of novel bacteriochlorins: Researchers have synthesized new derivatives like bacteriopurpurin and bacteriochlorin p6, which exhibit strong absorption at different near-infrared wavelengths. spiedigitallibrary.org

Selected Bacteriochlorophyll Derivatives and Their Properties

| Derivative Name | Key Modification | Notable Property | Reference |

|---|---|---|---|

| Padeliporfin (WST11) | Palladium substitution and addition of a taurine (B1682933) derivative | High water solubility, strong absorption at 753 nm. newdrugapprovals.orgweizmann.ac.il | newdrugapprovals.orgweizmann.ac.il |

| Bacteriopurpurin | Synthetic modification of bacteriochlorophyll a | Strong absorption at 818 nm. spiedigitallibrary.org | spiedigitallibrary.org |

| Bacteriochlorin p6 | Synthetic modification of bacteriochlorophyll a | Strong absorption at 770 nm. spiedigitallibrary.org | spiedigitallibrary.org |

| Bacteriochlorophyll-Serine Conjugate | Conjugation with serine | Water-soluble with high phototoxicity. google.com | google.com |

Advanced Modeling and Simulation of Photodynamic Processes

To better understand and optimize photodynamic therapy, researchers are increasingly relying on advanced modeling and simulation techniques. jst.go.jpiaea.org These computational methods allow for a quantitative understanding of the complex interplay between light, photosensitizer, and oxygen that governs the therapeutic effect. jst.go.jpiaea.org

A key focus of these simulations is the calculation of the singlet oxygen dose, which is considered the primary cytotoxic agent in Type II PDT. jst.go.jpspiedigitallibrary.org By modeling the distribution of light within the target tissue, the concentration of the photosensitizer, and the local oxygen levels, these simulations can predict the resulting singlet oxygen distribution and, consequently, the area of necrosis. jst.go.jpspiedigitallibrary.org

Software such as COMSOL Multiphysics® and Monte Carlo methods are employed to solve the complex partial differential equations that describe these photodynamic processes. spiedigitallibrary.orgnih.govcancerresgroup.us These patient-specific models can incorporate data from clinical settings to create more accurate predictions of treatment outcomes and help in the planning of PDT protocols. spiedigitallibrary.orgnih.gov The simulations can account for dynamic changes during treatment, such as photosensitizer photobleaching and oxygen depletion. nih.gov

Methodological Advancements in Photodynamic Research

The field of photodynamic research is continuously evolving, with methodological advancements aimed at improving the efficacy, convenience, and tolerability of PDT. nih.gov These advancements span various aspects of the therapy, from light sources to treatment monitoring.

Improved Light Delivery and Dosimetry: Recent research has focused on optimizing light delivery to the target tissue. This includes the development of custom cylindrical diffusers and the use of IR navigation systems to evaluate light fluence distribution in real-time. cancerresgroup.usthno.org Accurate dosimetry is crucial for ensuring treatment efficacy, and these advancements allow for more precise control over the light dose delivered. spiedigitallibrary.org

Combination Therapies: There is growing interest in combining VTP with other treatment modalities to enhance its antitumor effects. nih.gov Preclinical studies have explored the combination of VTP with fractionated radiotherapy, suggesting that this sequential treatment could improve outcomes. nih.gov The rationale is that radiotherapy can induce "vascular normalization," potentially making the tumor vasculature more susceptible to the effects of VTP. nih.gov

Innovative Photosensitizer Formulations: To overcome challenges like poor water solubility and to improve targeting, researchers are developing novel formulations for photosensitizers. thno.org This includes the use of nanotechnology, such as porphyrin-grafted lipid microbubbles, to enhance the delivery and accumulation of the photosensitizer at the tumor site. thno.org

Q & A

Q. How should researchers address regulatory concerns about this compound’s risk-benefit profile?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。